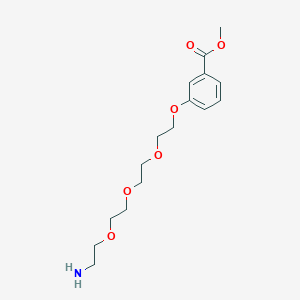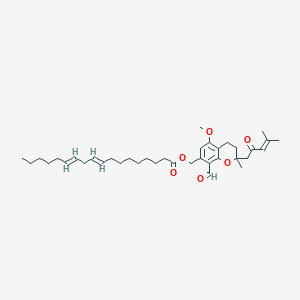
Hericenone H
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Hericenone H can be extracted from the fruiting bodies of Hericium erinaceus using ethanol as a solvent . The extraction process involves dispersing the mushroom samples in ethanol, followed by ultrasonic treatment and filtration . The compound can then be isolated and purified using high-performance liquid chromatography (HPLC) with diode array detection (DAD) .
Industrial Production Methods: Currently, the primary method of obtaining this compound is through the extraction from natural sources, specifically the Hericium erinaceus mushroom . Industrial-scale production methods are still under development, focusing on optimizing the extraction and purification processes to increase yield and purity.
化学反応の分析
Types of Reactions: Hericenone H undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride (NaBH₄) are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
科学的研究の応用
Chemistry:
Biology:
- Promotes the synthesis of nerve growth factor (NGF), which is crucial for the growth and maintenance of neurons .
Medicine:
- Exhibits neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
- Reduces oxidative stress and inflammation, contributing to its therapeutic potential .
Industry:
作用機序
Hericenone H exerts its effects primarily through the stimulation of nerve growth factor (NGF) synthesis . It activates several molecular pathways, including the RE1α/TRAF2, JNK1/2, and p38 MAPK pathways . These pathways regulate various factors such as CHOP, IKB-β, NF-κB, Fas, and Bax, which are involved in apoptosis and neuroprotection . Additionally, this compound inhibits β-amyloid cytotoxicity and protects nerve cells from oxidative and endoplasmic reticulum stress .
類似化合物との比較
Hericenone A: Known for its cytotoxic properties.
Hericenone B: Exhibits neuroprotective effects similar to Hericenone H.
Hericenone C: Promotes NGF synthesis.
Hericenone D: Has anti-inflammatory properties.
Hericenone E: Known for its antioxidant activity.
Hericenone F and G: Both have been studied for their potential neurotrophic effects.
This compound stands out due to its potent neuroprotective and neurotrophic properties, making it a promising candidate for further research and development in the field of neurodegenerative disease treatment .
特性
CAS番号 |
141973-37-7 |
|---|---|
分子式 |
C37H54O6 |
分子量 |
594.8 g/mol |
IUPAC名 |
[8-formyl-5-methoxy-2-methyl-2-(4-methyl-2-oxopent-3-enyl)-3,4-dihydrochromen-7-yl]methyl (9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C37H54O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-35(40)42-28-30-25-34(41-5)32-22-23-37(4,26-31(39)24-29(2)3)43-36(32)33(30)27-38/h10-11,13-14,24-25,27H,6-9,12,15-23,26,28H2,1-5H3/b11-10+,14-13+ |
InChIキー |
WQODVCURNLADTH-IWCZYTNJSA-N |
異性体SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC1=CC(=C2CCC(OC2=C1C=O)(C)CC(=O)C=C(C)C)OC |
正規SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC1=CC(=C2CCC(OC2=C1C=O)(C)CC(=O)C=C(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


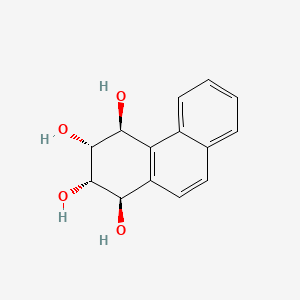
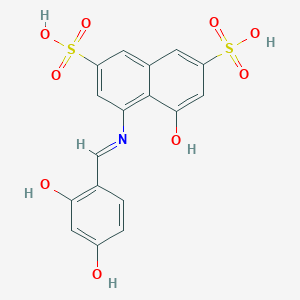
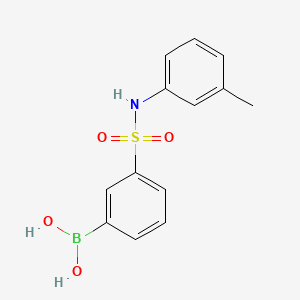
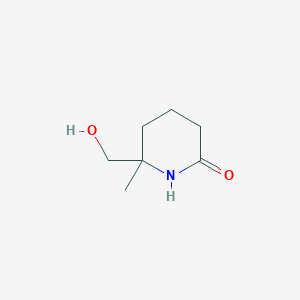
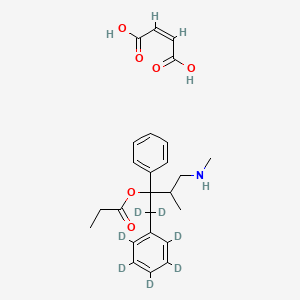
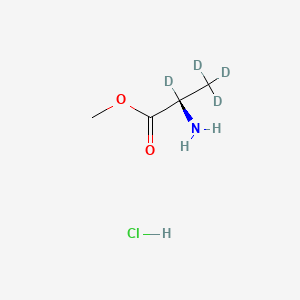
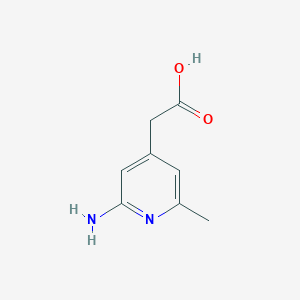
![[(3R,13S,17S)-17-acetyloxy-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13443629.png)
![1H-Pyrazolo[4,3-c]pyridine, 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1-methyl-](/img/structure/B13443632.png)
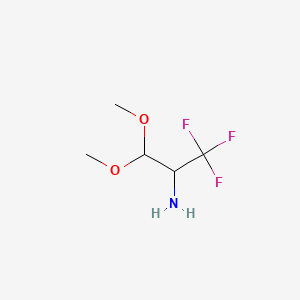
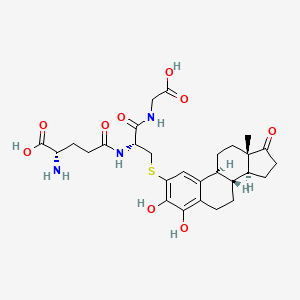
![2-[Bis(methylthio)methylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione](/img/structure/B13443649.png)
